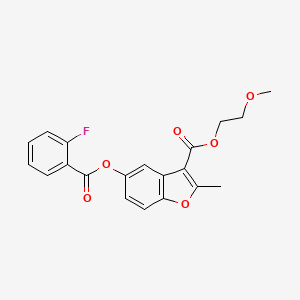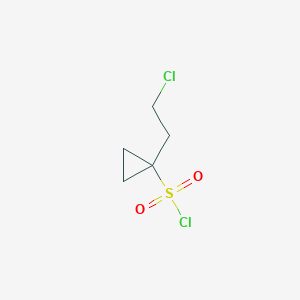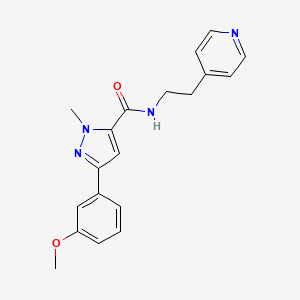
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with potential applications in various scientific fields. Its complex structure suggests it may exhibit diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves a multi-step organic synthesis process. Key steps may include:
The formation of 5-Chloro-6-hydroxypyridin-3-yl from appropriate precursors through chlorination and hydroxylation reactions.
The synthesis of the pyrrolidine moiety via cyclization reactions.
The coupling of the pyridinyl and pyrrolidine fragments through nucleophilic substitution or condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, large-scale synthesis likely involves optimization of reaction conditions to increase yield and purity, use of catalysts to enhance reaction rates, and implementation of robust purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: : Potential to introduce additional functional groups or modify existing ones.
Reduction: : Useful for altering the oxidation state of atoms within the molecule.
Substitution: : Reactions where atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The products depend on reaction conditions, but they may include modified derivatives of the original compound, such as those with altered functional groups or new substituents.
Aplicaciones Científicas De Investigación
Chemistry
Studying its reactivity to develop new synthetic methodologies.
Using it as a starting material or intermediate in complex organic syntheses.
Biology
Investigating potential biological activity, such as enzyme inhibition or receptor binding.
Exploring its use in biochemical assays or as a tool in molecular biology research.
Medicine
Assessing its therapeutic potential as a lead compound in drug discovery.
Evaluating its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry
Use in the manufacture of fine chemicals or specialty compounds.
Mecanismo De Acción
Mechanism
The exact mechanism of action may vary depending on the specific application and biological target
Molecular Targets and Pathways
Enzymes: : Potential to inhibit or modulate enzymatic activity, affecting metabolic or signaling pathways.
Receptors: : Binding to cell surface or intracellular receptors, influencing cellular responses.
Comparación Con Compuestos Similares
Unique Features
This compound's unique structural elements, such as the combination of pyridinyl, pyrrolidinyl, and pyrimidinyl fragments, may confer distinct chemical and biological properties compared to similar compounds.
Similar Compounds
(5-Chloro-6-hydroxy-2-pyridinyl)(3-(6-fluoro-4-pyrimidinyl)oxy)pyrrolidin-1-yl)methanone: : Similar in core structure, with variations in substituents.
(6-Ethyl-5-fluoro-2-pyrimidinyl)(3-(4-pyridinyl)oxy)pyrrolidin-1-yl)methanone: : Shares the pyrimidinyl and pyrrolidinyl moieties but differs in the pyridinyl fragment.
Happy to dive deeper into any specific section or topic.
Propiedades
IUPAC Name |
3-chloro-5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O3/c1-2-12-13(18)15(21-8-20-12)25-10-3-4-22(7-10)16(24)9-5-11(17)14(23)19-6-9/h5-6,8,10H,2-4,7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUXBZMPTQAJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2964131.png)
![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B2964133.png)
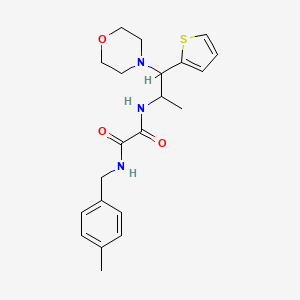
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2964136.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2964137.png)
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2964138.png)
![4-(tert-butyl)-N-(3-(3-(4-morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2964140.png)
![1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B2964141.png)
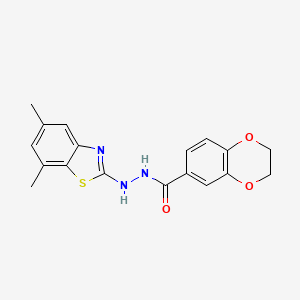
![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid](/img/structure/B2964145.png)
